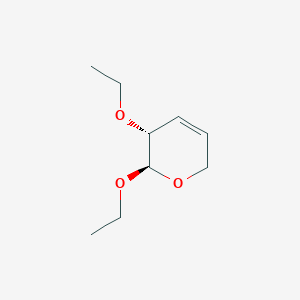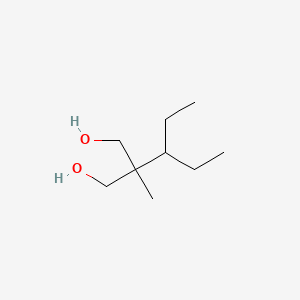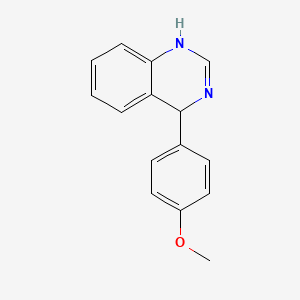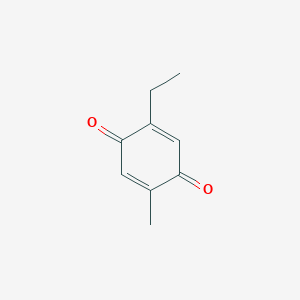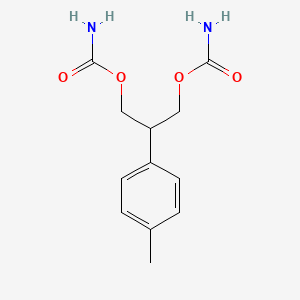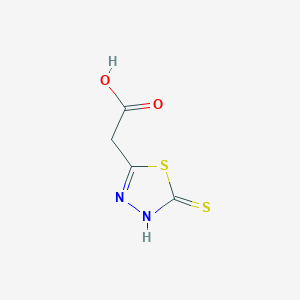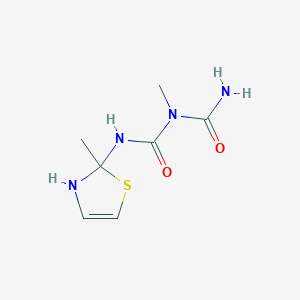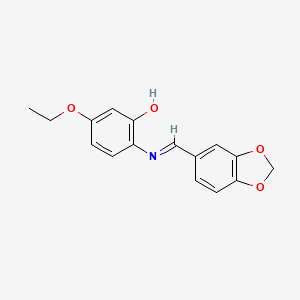![molecular formula C13H24 B14686175 1-[(Z)-hex-1-enyl]-2-methylcyclohexane CAS No. 34611-77-3](/img/structure/B14686175.png)
1-[(Z)-hex-1-enyl]-2-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-hex-1-enyl]-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a hex-1-enyl group and a methyl group. The (Z) configuration indicates that the higher priority substituents on the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane typically involves the following steps:
Formation of the hex-1-enyl group: This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Cyclohexane ring formation: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring.
Substitution reactions: The hex-1-enyl group and the methyl group are introduced onto the cyclohexane ring through substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursors, followed by selective functionalization of the cyclohexane ring. The use of high-pressure reactors and specialized catalysts can enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Z)-hex-1-enyl]-2-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the double bond in the hex-1-enyl group, converting it to a saturated alkyl chain.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms onto the cyclohexane ring or the hex-1-enyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated alkyl chains
Substitution: Halogenated cyclohexanes and alkenes
Aplicaciones Científicas De Investigación
1-[(Z)-hex-1-enyl]-2-methylcyclohexane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1-[(E)-hex-1-enyl]-2-methylcyclohexane: The (E) isomer with substituents on opposite sides of the double bond.
1-hexyl-2-methylcyclohexane: A saturated analog without the double bond.
2-methylcyclohexanol: A hydroxylated derivative.
Uniqueness
1-[(Z)-hex-1-enyl]-2-methylcyclohexane is unique due to its (Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in different physical properties, such as boiling point and solubility, compared to its (E) isomer or saturated analogs.
Propiedades
Número CAS |
34611-77-3 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
1-[(Z)-hex-1-enyl]-2-methylcyclohexane |
InChI |
InChI=1S/C13H24/c1-3-4-5-6-10-13-11-8-7-9-12(13)2/h6,10,12-13H,3-5,7-9,11H2,1-2H3/b10-6- |
Clave InChI |
AOTSAWDDMPEWGA-POHAHGRESA-N |
SMILES isomérico |
CCCC/C=C\C1CCCCC1C |
SMILES canónico |
CCCCC=CC1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



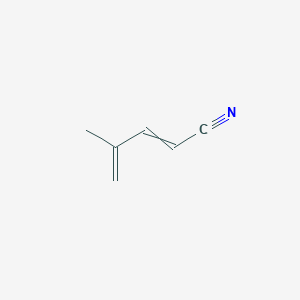

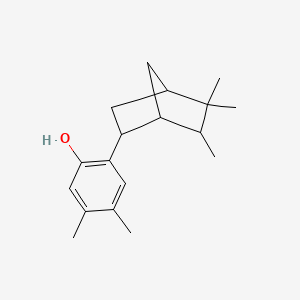

![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
